Cas no 2228290-21-7 (2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine)

2-Fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine is a fluorinated aromatic amine derivative with a methoxy and nitro substituent on the phenyl ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural features, which include a fluorine atom adjacent to the amine group, potentially enhancing metabolic stability and binding affinity. The presence of the nitro and methoxy groups offers versatility for further functionalization, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined molecular structure ensures consistency in research applications, particularly in the development of novel therapeutic agents or as a building block for complex organic frameworks.
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine structure
2228290-21-7 structure
商品名:2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
CAS番号:2228290-21-7
MF:C9H11FN2O3
メガワット:214.193645715714
CID:5902332
PubChem ID:165848982

2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
    • EN300-1730326
    • 2228290-21-7
    • インチ: 1S/C9H11FN2O3/c1-15-9-3-2-6(12(13)14)4-7(9)8(10)5-11/h2-4,8H,5,11H2,1H3
    • InChIKey: HSDINITWTYBABW-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)C1C=C(C=CC=1OC)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 214.07537038g/mol
  • どういたいしつりょう: 214.07537038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 81.1Ų

2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1730326-0.5g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
0.5g
$1124.0 2023-09-20
Enamine
EN300-1730326-10.0g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
10g
$5037.0 2023-05-27
Enamine
EN300-1730326-1.0g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
1g
$1172.0 2023-05-27
Enamine
EN300-1730326-1g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
1g
$1172.0 2023-09-20
Enamine
EN300-1730326-5g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
5g
$3396.0 2023-09-20
Enamine
EN300-1730326-0.05g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
0.05g
$983.0 2023-09-20
Enamine
EN300-1730326-2.5g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
2.5g
$2295.0 2023-09-20
Enamine
EN300-1730326-0.1g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
0.1g
$1031.0 2023-09-20
Enamine
EN300-1730326-0.25g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
0.25g
$1078.0 2023-09-20
Enamine
EN300-1730326-5.0g
2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine
2228290-21-7
5g
$3396.0 2023-05-27

2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine 関連文献

2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amineに関する追加情報

Professional Introduction to 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine (CAS No. 2228290-21-7)

2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228290-21-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a fluorinated ethylamine backbone conjugated with a nitro-substituted aromatic ring system. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various biological pathways.

The molecular structure of 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine consists of a fluorine atom attached to a secondary carbon, which is further linked to an amine group. The aromatic ring system is functionalized with both methoxy and nitro substituents, which are known to influence the electronic properties and reactivity of the molecule. This specific arrangement of functional groups has been strategically designed to enhance binding affinity and selectivity towards biological targets, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their unique physicochemical properties, such as increased metabolic stability and improved bioavailability. The presence of a fluorine atom in 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine contributes to these desirable characteristics, potentially enhancing the compound's pharmacokinetic profile. Additionally, the nitro group can serve as a handle for further chemical modifications, allowing for the synthesis of derivatives with tailored biological activities.

One of the most compelling aspects of 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine is its potential application in the treatment of inflammatory and immunological disorders. Emerging research suggests that molecules with similar structural motifs may interact with key enzymes and receptors involved in these conditions. For instance, studies have indicated that fluorinated aromatic amine derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX activity, such compounds may offer a novel approach to managing inflammation.

Furthermore, the methoxy and nitro substituents on the aromatic ring can influence electron density distribution, thereby affecting receptor binding interactions. This feature is particularly relevant in the context of developing kinase inhibitors, where precise control over electronic properties is crucial for achieving high affinity and selectivity. The structural versatility of 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine allows medicinal chemists to fine-tune its pharmacophore for optimal interaction with target proteins.

Recent advances in computational chemistry have also facilitated the exploration of 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine's potential applications. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets, including transcription factors and signaling proteins implicated in cancer progression. These simulations have provided valuable insights into the compound's mode of action and have guided the design of more potent analogs.

The synthesis of 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, cross-coupling reactions, and functional group transformations. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes, aligning with modern green chemistry principles.

In conclusion, 2-fluoro-2-(2-methoxy-5-nitrophenyl)ethan-1-am ine (CAS No. 2228290 - 21 - 7) represents a promising entity in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies continue to uncover new avenues for its utilization in drug development, particularly in addressing inflammatory diseases and cancer-related disorders. As research progresses, this compound is likely to play an increasingly significant role in shaping future therapeutic strategies.

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